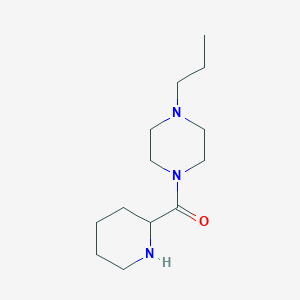

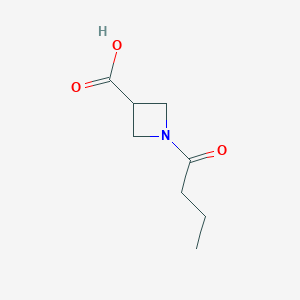

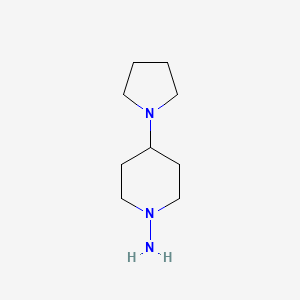

![molecular formula C7H11NO B1369878 3-Azabicyclo[3.2.1]octan-8-one CAS No. 240401-35-8](/img/structure/B1369878.png)

3-Azabicyclo[3.2.1]octan-8-one

Descripción general

Descripción

“3-Azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C7H11NO . It is also known by other synonyms such as “8-azabicyclo [3.2.1]octan-3-one”, “5632-84-8”, and “8-Aza-bicyclo [3.2.1]octan-3-one” among others . The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.1]octan-8-one” is characterized by a bicyclic scaffold, which is the central core of the family of tropane alkaloids . This structure has been the subject of numerous structural studies devoted to tropane-based compounds .Chemical Reactions Analysis

The chemical reactions involving “3-Azabicyclo[3.2.1]octan-8-one” are primarily centered around its synthesis. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold involves a series of chemical reactions, including the formation of an acyclic starting material, stereocontrolled formation of the bicyclic scaffold, and desymmetrization processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Azabicyclo[3.2.1]octan-8-one” include a molecular weight of 125.17 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

The compound 3-Azabicyclo[3.2.1]octan-8-one is used as an important raw material and intermediate in organic synthesis. It plays a role in the production of various agrochemicals, pharmaceuticals, and dyestuffs due to its unique chemical structure that allows for versatile reactivity and transformations .

Tropane Alkaloids Synthesis

This compound is central to the synthesis of tropane alkaloids, which are a family of compounds known for their wide array of biological activities. Research has been directed towards preparing this structure in a stereoselective manner, which is crucial for the activity of these alkaloids .

Drug Discovery

The unique structure of 3-Azabicyclo[3.2.1]octan-8-one makes it a valuable scaffold in drug discovery. Its presence as a core structure in several molecules underlines its importance in medicinal chemistry, where it can lead to the development of new therapeutic agents .

Total Synthesis

This compound serves as a key synthetic intermediate in several total synthesis projects. The complexity of its bicyclic architecture presents a challenge that, when overcome, can lead to the synthesis of numerous target molecules with potential applications across various fields .

Safety and Hazards

“3-Azabicyclo[3.2.1]octan-8-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Direcciones Futuras

Given the diverse range of activities displayed by molecules based on the 8-azabicyclo[3.2.1]octane framework, the discovery of new and interesting properties displayed by analogues based on this framework is predictable . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue attracting attention .

Mecanismo De Acción

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold, to which 3-Azabicyclo[321]octan-8-one belongs, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

It is known that the stereochemical control in the formation of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation that generates the structure or in a desymmetrization process starting from achiral tropinone derivatives .

Biochemical Pathways

The 8-azabicyclo[321]octane scaffold is known to be structurally similar to bioactive alkaloids such as nicotine, cocaine, and morphine .

Result of Action

Compounds with the 8-azabicyclo[321]octane scaffold have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .

Propiedades

IUPAC Name |

3-azabicyclo[3.2.1]octan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWRGVRWBYLOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593472 | |

| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.1]octan-8-one | |

CAS RN |

240401-35-8 | |

| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does modifying the 8-position of the 3-Azabicyclo[3.2.1]octane scaffold influence its interaction with dopamine and serotonin transporters?

A1: Research indicates that substitutions at the 8-position of the 3-Azabicyclo[3.2.1]octane ring system significantly impact its binding affinity for dopamine and serotonin transporters []. For example, introducing an 8-phenyl group without a hydroxyl group at C-8 increased the binding affinity for the dopamine transporter compared to the corresponding 8-phenyl-8α-hydroxy compound. Interestingly, the orientation of the 8-phenyl group also plays a role, with the α-orientation exhibiting higher potency than the β-orientation for dopamine transporter binding. Furthermore, incorporating benzhydryl ethers at C-8 enhanced selectivity for the dopamine transporter over the serotonin transporter. These findings highlight the importance of the 8-position in modulating the binding affinity and selectivity of 3-Azabicyclo[3.2.1]octane derivatives towards monoamine transporters.

Q2: What are the structural characteristics of the synthesized 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime?

A2: While the provided abstract [] doesn't detail the specific spectroscopic data, it confirms the successful synthesis and characterization of 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime. This information suggests that standard characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), were likely employed to confirm the compound's structure and molecular weight.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

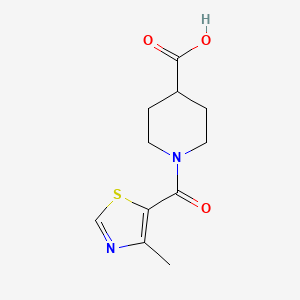

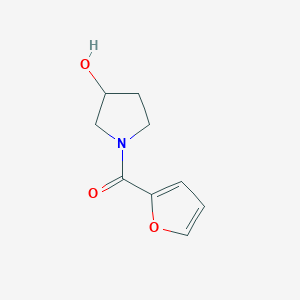

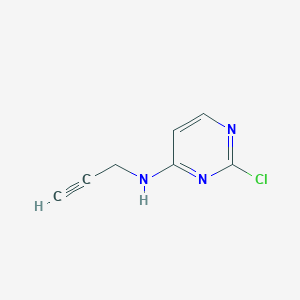

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

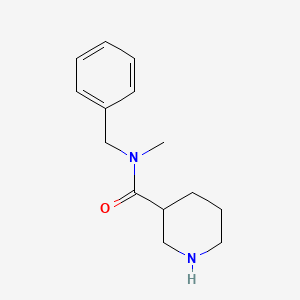

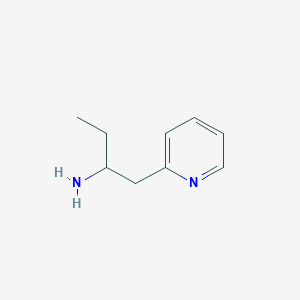

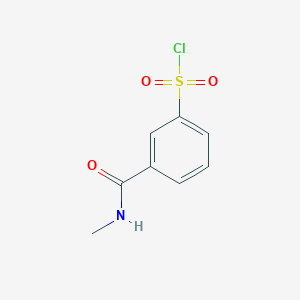

![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)

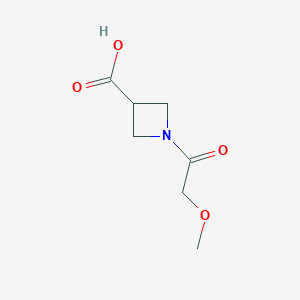

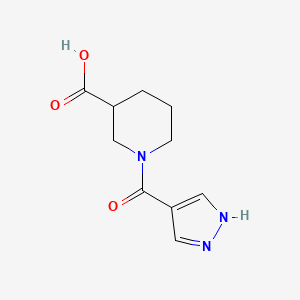

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)